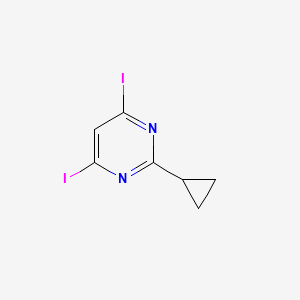
1,8-Naphthyridin-2-ylmethanamine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Naphthyridin-2-ylmethanamine dihydrochloride is a chemical compound with the molecular formula C9H11Cl2N3. It is a derivative of 1,8-naphthyridine, a heterocyclic compound known for its diverse biological activities and photochemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-naphthyridin-2-ylmethanamine dihydrochloride can be achieved through several methods. One common approach involves the reaction of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with sodium azide (NaN3) or trimethylsilyl azide (Me3SiN3) under microwave irradiation. This reaction proceeds via cycloaddition and ring expansion with rearrangement, yielding 3- and 4-amino-1,8-naphthyridin-2(1H)-ones in 30–96% overall yield .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ metal-catalyzed synthesis and multicomponent reactions to efficiently generate the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
1,8-Naphthyridin-2-ylmethanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives with reduced nitrogen content.
Aplicaciones Científicas De Investigación
1,8-Naphthyridin-2-ylmethanamine dihydrochloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 1,8-naphthyridin-2-ylmethanamine dihydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a ligand that binds to proteins or enzymes, modulating their activity and affecting cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1,8-Naphthyridin-2-ylmethanamine dihydrochloride can be compared with other similar compounds, such as:
1,8-Naphthyridine: The parent compound, known for its diverse biological activities and photochemical properties.
Gemifloxacin: A fluoroquinolone antibiotic containing a 1,8-naphthyridine core, used for the treatment of bacterial infections.
2-Amino-1,8-naphthyridine:
The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in various fields .
Propiedades
Fórmula molecular |
C9H11Cl2N3 |
|---|---|
Peso molecular |
232.11 g/mol |
Nombre IUPAC |
1,8-naphthyridin-2-ylmethanamine;dihydrochloride |
InChI |
InChI=1S/C9H9N3.2ClH/c10-6-8-4-3-7-2-1-5-11-9(7)12-8;;/h1-5H,6,10H2;2*1H |
Clave InChI |
YKTCAFWZEAYBHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(N=C1)N=C(C=C2)CN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-(6-bromo-1-methyl-3-oxoimidazo[1,5-A]pyridin-2(3H)-YL)acetate](/img/structure/B13051886.png)




![2-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13051925.png)




